4-chloro-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a synthetic organic compound belonging to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structural features, which include a chloro and a methyl group attached to a phenyl ring fused with an imidazo[1,2-a]pyridine core. Its potential applications span various fields, including medicinal chemistry, where it is investigated for its biological activities.
The compound is cataloged in various chemical databases and is available from suppliers like EvitaChem and BenchChem. It has been studied for its pharmacological properties and synthetic methodologies in academic literature and patent filings.
4-chloro-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is classified as an imidazo[1,2-a]pyridine derivative. Imidazo[1,2-a]pyridines are known for their diverse biological activities, making them significant in drug discovery.
The synthesis of 4-chloro-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide typically involves several key steps:
The synthesis may also involve purification techniques such as column chromatography to isolate the final product. Analytical methods like High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 4-chloro-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide can be represented using standard chemical notation:
The compound features a fused ring system that contributes to its biological activity. The presence of chlorine and methyl groups enhances its lipophilicity and may influence its interaction with biological targets.
4-chloro-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is capable of undergoing several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 4-chloro-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide involves its interaction with specific biological targets. This compound may act as an inhibitor for certain enzymes or receptors involved in cellular signaling pathways. Although detailed mechanisms are still under investigation, it is believed to modulate various metabolic processes within cells.
The physical properties of 4-chloro-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide include:
Key chemical properties include:
Analytical techniques such as NMR spectroscopy provide insights into the molecular environment of hydrogen atoms within the compound, aiding in structural elucidation.
4-chloro-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide has several potential applications:
Imidazo[1,2-a]pyridines represent a privileged scaffold in medicinal chemistry, characterized by a fused bicyclic system comprising a five-membered imidazole ring condensed with a six-membered pyridine ring. This arrangement confers remarkable stability and diverse electronic properties, enabling extensive interactions with biological targets. The compound 4-chloro-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide (PubChem CID: 979084) exemplifies this structural class, featuring three critical modifications: a 6-methyl group on the pyridine ring, a 2-phenyl substituent on the imidazole moiety, and a 4-chlorobenzamide group at the C3 position [1] [6].
The 6-methyl substituent significantly influences electron distribution across the heterocyclic system, enhancing lipophilicity (predicted LogP ≈ 4.1) and conferring steric effects that modulate target binding. This methyl group contrasts with the 6-chloro modification observed in the analog 4-chloro-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide (CAS: 314045-85-7), where the halogen atom increases molecular weight (382.24 g/mol) and introduces distinct electronic effects [3] [4]. The 2-phenyl ring extends π-conjugation, facilitating π-π stacking interactions within hydrophobic binding pockets of enzymes or receptors. Positional isomerism further diversifies this chemical space, as evidenced by N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide, where the methyl migration from C6 to C7 alters electronic density and steric accessibility .
Table 1: Structural Variations in Imidazo[1,2-a]pyridine Derivatives
Compound Name | Substituent Position | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
4-chloro-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide | 6-methyl, 4-chloro | C₂₁H₁₆ClN₃O | 361.83 |
4-chloro-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide | 6-chloro, 4-chloro | C₂₀H₁₃Cl₂N₃O | 382.24 |
N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide | 7-methyl | C₂₁H₁₇N₃O | 327.38 |
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide | Unsubstituted | C₂₀H₁₅N₃O | 313.35 |
Benzamide functionalities serve as versatile pharmacophores due to their dual hydrogen-bonding capacity (NH donor and C=O acceptor) and conformational flexibility, enabling precise interactions with biological macromolecules. In imidazo[1,2-a]pyridine hybrids, the benzamide group at C3 positions the aromatic ring for optimal target engagement. The 4-chloro modification in 4-chloro-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide introduces a halogen bond-donating group that enhances binding affinity toward enzymes and receptors featuring carbonyl-rich or π-systems [5]. This electronic contribution complements the hydrophobic character imparted by the chloro substituent, facilitating membrane penetration and intracellular target engagement.
Notably, structural analogs demonstrate how benzamide modifications dictate biological activity. The replacement of 4-chlorobenzamide with 4-bromobenzamide in 4-bromo-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide (MW: 426.7 g/mol) increases steric bulk and polarizability, potentially enhancing interactions in deeper hydrophobic pockets [5]. Conversely, conversion to benzenesulfonamide (4-Chloro-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzenesulfonamide, CAS: 1435914-48-9) replaces the hydrogen-bonding profile with a sulfonamide's stronger acidity and hydrogen-bond acceptor capacity [10]. Research on 3-methoxy-2-phenylimidazo[1,2-b]pyridazines confirms that electron-withdrawing benzamide substituents significantly enhance antimycobacterial activity, underscoring the pharmacophoric importance of this moiety against infectious targets [7].
Table 2: Biological Significance of Benzamide Modifications in Heterocyclic Systems
Benzamide Variant | Key Properties | Therapeutic Implications |
---|---|---|
4-chloro substitution | Enhanced halogen bonding, lipophilicity (ClogP +0.5) | Improved enzyme inhibition and cellular penetration |
4-bromo substitution | Increased polarizability and steric bulk | Potential for unique binding pocket interactions |
Unsubstituted benzamide | Balanced hydrogen-bonding capacity | Moderate target affinity, scaffold for optimization |
Benzenesulfonamide replacement | Stronger hydrogen-bond acceptor, increased acidity | Altered target selectivity and pharmacokinetics |
This compound embodies strategic molecular design integrating three pharmacologically validated elements: the imidazo[1,2-a]pyridine core for heterocyclic diversity, a 6-methyl group for metabolic stability and lipophilicity modulation, and a 4-chlorobenzamide moiety for targeted interactions. The 6-methyl substituent specifically addresses metabolic vulnerabilities associated with unsubstituted or chloro-substituted analogs, potentially reducing oxidative dehalogenation pathways observed in polychlorinated derivatives [3] . This design balances electronic effects—the methyl group's electron donation counters the electron-withdrawing nature of the chlorobenzamide, creating a nuanced electronic profile that may optimize binding to biological targets.
Synthetic accessibility further supports its investigation. The compound (marketed by Sigma-Aldrich as part of rare chemical collections) serves as a key intermediate for structure-activity relationship exploration, despite analytical data limitations [2]. Its commercial availability (PubChem CID: 979084) contrasts with more complex analogs like 4-Chloro-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide (CID: 9953676), which features additional hydrogen-bonding elements but presents synthetic challenges [9]. The target compound's calculated properties—molecular weight 361.83 g/mol, moderate lipophilicity—align with drug-likeness guidelines, suggesting favorable absorption and distribution profiles.
Patent landscapes indicate intensifying interest in this chemical space, with 23 filings (2020-2025) covering imidazo[1,2-a]pyridine benzamides for oncological and infectious applications . The precise regiochemistry (6-methyl rather than 7-methyl) may confer distinct target selectivity, as positional isomers demonstrate significant potency differences in kinase inhibition assays. This strategic molecular architecture positions the compound as a versatile scaffold for probing new biological space, particularly in underexplored therapeutic areas requiring targeted protein modulation.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7